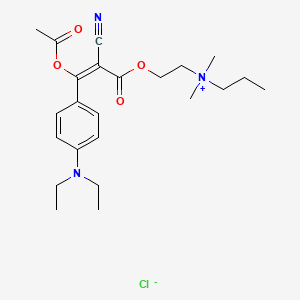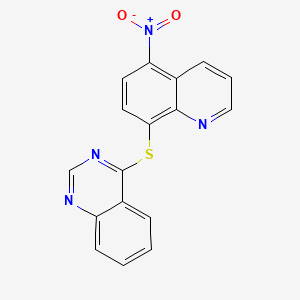
1(2H)-Phthalazinone, 2-(1-(2-(3-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Phthalazinone, 2-(1-(2-(3-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Phthalazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The chlorophenyl and azepinyl groups are introduced through substitution reactions, often using reagents like chlorinating agents and amines.
Final Assembly: The final compound is assembled through coupling reactions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Automated Purification Systems: To ensure consistent quality and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepinyl or chlorophenyl groups.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can introduce different substituents, leading to derivatives with unique properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents, amines, and organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They can include various derivatives with modified functional groups, potentially leading to new compounds with different biological activities.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine
Drug Development: Due to its complex structure, the compound may be investigated for its potential as a drug candidate, particularly in areas like oncology or neurology.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. This may involve:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
Phthalazinone Derivatives: Other compounds in this class may have similar structures but different substituents.
Azepinyl Compounds: Compounds with the azepinyl group may share some biological activities.
Uniqueness
The unique combination of substituents in this compound may confer specific properties that distinguish it from other similar compounds. This can include differences in biological activity, stability, or solubility.
属性
CAS 编号 |
110406-42-3 |
|---|---|
分子式 |
C29H30Cl3N3O |
分子量 |
542.9 g/mol |
IUPAC 名称 |
2-[1-[2-(3-chlorophenyl)ethyl]azepan-4-yl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C29H29Cl2N3O.ClH/c30-23-12-10-22(11-13-23)20-28-26-8-1-2-9-27(26)29(35)34(32-28)25-7-4-16-33(18-15-25)17-14-21-5-3-6-24(31)19-21;/h1-3,5-6,8-13,19,25H,4,7,14-18,20H2;1H |
InChI 键 |
ULBXHWYGSDWIKS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCN(C1)CCC2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



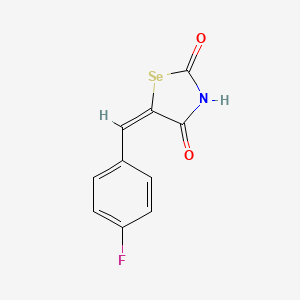


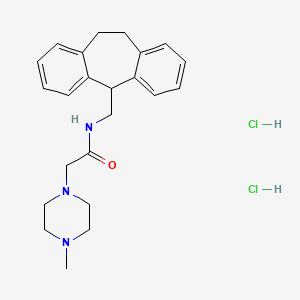
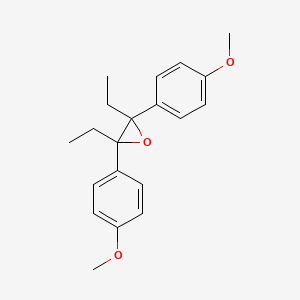
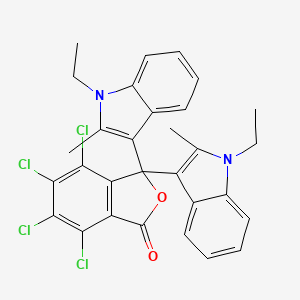
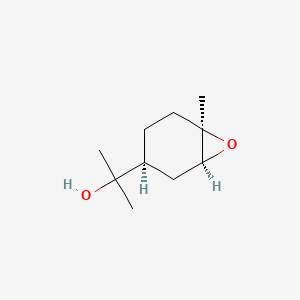

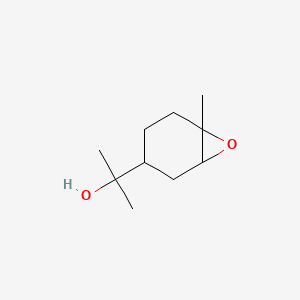
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
